N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea
Overview
Description
N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture to control weeds. It belongs to the family of urea herbicides, which are known for their broad-spectrum activity against various types of weeds. Diuron has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Diuron has been extensively studied for its scientific research applications, including its use as a herbicide in agriculture, its effect on the environment, and its potential use in cancer treatment. Diuron has been shown to have a broad-spectrum activity against various types of weeds, making it an effective herbicide in agriculture. However, its extensive use has led to its accumulation in the environment, where it can have harmful effects on aquatic organisms and other non-target species. Recent research has also shown that Diuron has potential anti-cancer activity, making it a promising candidate for cancer treatment.
Mechanism of Action
Diuron exerts its herbicidal activity by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This leads to the disruption of the electron transport chain, which ultimately results in the death of the plant. The mechanism of action of Diuron in cancer treatment is not fully understood, but it has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
Diuron has been shown to have various biochemical and physiological effects on plants and animals. In plants, Diuron inhibits photosynthesis, which leads to the disruption of the electron transport chain and the accumulation of reactive oxygen species, ultimately resulting in the death of the plant. In animals, Diuron has been shown to have harmful effects on the liver, kidneys, and reproductive system. It has also been shown to have endocrine-disrupting effects, which can lead to developmental abnormalities.
Advantages and Limitations for Lab Experiments
Diuron has several advantages for lab experiments, including its broad-spectrum activity against various types of weeds, its availability, and its relatively low cost. However, its use in lab experiments is limited by its potential toxicity to humans and animals, as well as its potential to accumulate in the environment. Therefore, proper safety precautions should be taken when handling Diuron in lab experiments.
Future Directions
There are several future directions for the research on Diuron, including its potential use in cancer treatment, its effect on the environment, and its potential as a tool for studying photosynthesis. Further research is needed to fully understand the mechanism of action of Diuron in cancer treatment and to develop more effective and less toxic derivatives. Additionally, more research is needed to understand the long-term effects of Diuron on the environment and to develop more sustainable methods for weed control in agriculture. Finally, Diuron can be used as a tool for studying photosynthesis, as it inhibits the electron transport chain, which is a key component of the photosystem II complex.
properties
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3N2O/c1-9(13-6-5-11(17)8-14(13)18)22-15(24)23-12-4-2-3-10(7-12)16(19,20)21/h2-9H,1H3,(H2,22,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJIXNXIOXBXRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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